(3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol
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Overview
Description
(3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol is a chemical compound with a unique structure that includes a hydroxyimino group and a dihydroindenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of oxindole with glyoxal in methanol under reflux conditions . This reaction yields the desired compound along with other derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol involves its interaction with specific molecular targets. For example, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3Z,6Z,9Z)-3,6,9-octadecatriene: A compound with a similar structural motif used in pheromone research.
(3Z,6Z,9Z)-3,6,9-nonadecatriene: Another structurally related compound with applications in chemical ecology.
Uniqueness
(3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(3Z)-3-hydroxyimino-1,2-dihydroinden-4-ol |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-2-6-4-5-7(10-12)9(6)8/h1-3,11-12H,4-5H2/b10-7- |
InChI Key |
KZIPIQJREBHBJH-YFHOEESVSA-N |
Isomeric SMILES |
C1C/C(=N/O)/C2=C1C=CC=C2O |
Canonical SMILES |
C1CC(=NO)C2=C1C=CC=C2O |
Origin of Product |
United States |
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